prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups, including indole, thiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazole precursors, and thiophene compounds. The key steps in the synthesis may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Construction of the Thiazole Ring: This step may involve cyclization reactions using appropriate thioamide and α-haloketone precursors.
Coupling of the Indole and Thiazole Units: This can be done using palladium-catalyzed cross-coupling reactions or other suitable methods.
Introduction of the Thiophene Group: This step may involve electrophilic aromatic substitution or other thiophene-forming reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Cyclization: Intramolecular cyclization reactions can form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Cyclization: Catalysts such as acids, bases, or transition metals can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may be explored for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of multiple functional groups and heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H23N3O4S2 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23N3O4S2/c1-4-12-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-14-34-18)19(25(32)33-13-5-2)15(3)27-26(29)35-22/h5-11,14,21H,2,4,12-13H2,1,3H3/b22-20- |
InChI Key |
QLSSEEPSCXRBEQ-XDOYNYLZSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
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